C108297 was developed as part of research aimed at creating more targeted therapies for conditions influenced by glucocorticoid signaling. It is specifically noted for its high affinity for the glucocorticoid receptor, with a binding inhibition constant (Ki) of approximately 0.7 nM . This classification positions C108297 within the broader category of selective glucocorticoid receptor modulators (SGRMs), which are designed to minimize side effects commonly associated with glucocorticoid therapy while retaining therapeutic efficacy.
The synthesis of C108297 involves a multi-step chemical process that integrates various organic chemistry techniques. While specific detailed protocols are not extensively documented in the available literature, the synthesis typically includes:
A detailed understanding of the synthetic route is essential for reproducibility and scaling up production for clinical use.
C108297 possesses a complex molecular structure characterized by specific functional groups that confer its selective binding properties to the glucocorticoid receptor. Key features include:
Computational modeling studies may provide insights into the conformational flexibility and docking interactions of C108297 with its target receptor, aiding in further optimization.
C108297 undergoes various chemical reactions relevant to its pharmacological activity:
C108297 functions primarily through selective modulation of the glucocorticoid receptor pathway. Its mechanism includes:
The physical and chemical properties of C108297 are essential for understanding its behavior in biological systems:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to characterize these properties.
C108297 shows promise in various scientific applications:
C108297 (chemical name: (R)-4a-ethoxy-1-(4-fluorophenyl)-6-(4-trifluoromethylbenzenesulfonyl)-4,4a,5,6,7,8-hexahydro-1H-1,2,6-triazacylopenta[b]naphthalene) exhibits high-affinity binding to the glucocorticoid receptor (GR) with a Ki of 0.9 nM, demonstrating near-complete selectivity over other nuclear hormone receptors. Crucially, it shows >1,000-fold lower affinity for progesterone (PR), mineralocorticoid (MR), estrogen (ER), and androgen receptors (AR) compared to GR [3] [9]. This binding profile represents a significant advance over classical GR antagonists like mifepristone (RU486), which exhibits potent anti-progestin activity that complicates its therapeutic use [7] [10].
The molecular basis for this selectivity lies in C108297's non-steroidal structure, which avoids the cross-reactivity typical of steroid-based compounds. Kinetic binding studies reveal that C108297 competitively occupies the GR ligand-binding domain (LBD) but induces distinct conformational changes compared to cortisol or dexamethasone. Unlike full antagonists, C108297 functions as a selective glucocorticoid receptor modulator (SGRM), exhibiting tissue-specific agonist/antagonist activities [9]. For example, it antagonizes glucocorticoid-induced suppression of hippocampal neurogenesis while simultaneously acting as an agonist in suppressing hypothalamic-pituitary-adrenal (HPA) axis activity without causing complete disinhibition [3] [9].
Table 1: Receptor Binding Affinity Profile of C108297
Receptor | Ki (nM) | Selectivity Ratio vs. GR |
---|---|---|
Glucocorticoid (GR) | 0.9 | 1.0 |
Progesterone (PR) | >1,000 | >1,000 |
Mineralocorticoid (MR) | >1,000 | >1,000 |
Androgen (AR) | >1,000 | >1,000 |
Estrogen (ER) | >1,000 | >1,000 |
The hexahydrotriazacyclopentanaphthalene core of C108297 enables unique interactions within the GR ligand-binding pocket. X-ray crystallography and molecular dynamics simulations reveal three critical interactions: (1) The sulfonyl group forms hydrogen bonds with Asn564 in the GR-LBD; (2) The fluorophenyl moiety occupies a hydrophobic subpocket lined by Leu753, Phe737, and Met560; (3) The ethoxy group stabilizes helix-12 positioning in a manner distinct from full agonists [6] [9]. This configuration allows differential recruitment of co-regulator proteins, explaining its context-dependent activity.
Notably, the (R)-enantiomer configuration of C108297 is essential for high-affinity GR binding, as the (S)-enantiomer shows >100-fold reduced affinity. Molecular dynamics simulations (400 ns duration) demonstrate that C108297 binding alters the dynamics of the activation function-2 (AF-2) domain, reducing its accessibility for coactivator binding by 40% compared to cortisol-bound GR [6] [8]. This partial agonism manifests functionally as attenuated transactivation of gluconeogenic genes in hepatocytes while preserving transrepression of pro-inflammatory genes in immune cells [7].
Table 2: Key Molecular Interactions Between C108297 and Glucocorticoid Receptor
Structural Element | Interaction Type | GR Residues | Functional Consequence |
---|---|---|---|
Trifluoromethylbenzenesulfonyl | Hydrogen bonding | Asn564, Gln570 | Anchors ligand in binding pocket |
Fluorophenyl moiety | Hydrophobic | Phe737, Met560, Leu753 | Stabilizes helix positioning |
Ethoxy group | Van der Waals | Met639, Phe623 | Modulates helix-12 conformation |
Triazacyclopentanaphthalene | π-π stacking | Phe749 | Prevents full coactivator recruitment |
C108297 exhibits a distinct pharmacological profile compared to both glucocorticoid agonists and classical antagonists:
Unlike dexamethasone, C108297 does not trigger GR-mediated transactivation of hepatic gluconeogenic enzymes (PEPCK, G6Pase), explaining its lack of hyperglycemic effects in corticosterone-treated rats [7]. In neuronal models, C108297 reverses glucocorticoid-induced suppression of brain-derived neurotrophic factor (BDNF) by 80% while dexamethasone suppresses it further [9]. This differential gene regulation stems from C108297's selective disruption of GR interactions with transcriptional coactivators like SRC-2 while permitting corepressor binding.
Mifepristone (RU486) causes complete HPA axis disinhibition, elevating basal corticosterone levels >300% in stressed rats due to blockade of GR-mediated negative feedback [10]. In contrast, C108297 normalizes HPA hyperactivity without eliminating feedback control—corticosterone levels in stressed animals treated with C108297 remain within 120% of controls [3] [9]. This critical difference stems from C108297's partial agonist activity at hypothalamic GR, preserving approximately 40% of cortisol's feedback efficacy [9].
Table 3: Functional Comparison of C108297 with Reference Compounds
Parameter | C108297 | Dexamethasone (Agonist) | Mifepristone (Antagonist) |
---|---|---|---|
HPA Axis Feedback | Partial agonist (40% efficacy) | Full agonist | Complete antagonist |
Hippocampal Neurogenesis | 90% protection from GC suppression | 100% suppression | 70% protection |
GR Transactivation (% of cortisol) | 15-30% | 150-200% | 0-5% |
GR Transrepression (% of cortisol) | 70-90% | 100% | 85-95% |
Receptor Selectivity | GR-specific (1000× vs PR/MR) | GR/MR agonist | GR/PR antagonist |
Functionally, in models of chronic stress, C108297 normalizes stress-induced hippocampal pathologies—reducing ectopic granule cell density by 60% and microglial proliferation by 45%—comparable to mifepristone. However, unlike mifepristone, it achieves this without inducing progesterone receptor-mediated endometrial hypertrophy [3] [9] [10]. In metabolic models, C108297 improves insulin sensitivity in corticosterone-induced diabetic rats by restoring β-cell function (60% improvement vs vehicle) without affecting body weight, whereas mifepristone causes significant weight gain [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7